

# In-Depth Toxicological Profile of (Z)-Hex-4-enal

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (Z)-Hex-4-enal

Cat. No.: B1594683

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A Technical Guide for Researchers and Drug Development Professionals

**(Z)-Hex-4-enal**, a volatile organic compound found in various fruits and vegetables, is also utilized as a flavoring agent in the food industry. A comprehensive understanding of its toxicological profile is essential for risk assessment and ensuring human safety. This technical guide provides a detailed overview of the available toxicological data on **(Z)-Hex-4-enal**, leveraging read-across data from structurally similar compounds where direct data is unavailable. This document is intended for researchers, scientists, and drug development professionals.

## Executive Summary

Direct toxicological data for **(Z)-Hex-4-enal** is limited. Therefore, a read-across approach has been employed, primarily using data from its structural isomer, trans-2-hexenal, a well-studied  $\alpha,\beta$ -unsaturated aldehyde. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the European Food Safety Authority (EFSA) have evaluated **(Z)-Hex-4-enal** as part of a group of flavoring agents and have not expressed a safety concern at current intake levels. This guide summarizes the available data on acute, sub-chronic, and genetic toxicity, and details the experimental protocols for key studies.

## Data Presentation

Due to the scarcity of direct quantitative toxicological data for **(Z)-Hex-4-enal**, this section presents data for the read-across surrogate, trans-2-hexenal.

**Table 1: Acute Toxicity of trans-2-Hexenal**

| Species | Route of Administration | Endpoint | Value        | Reference |
|---------|-------------------------|----------|--------------|-----------|
| Rat     | Oral                    | LD50     | 780 mg/kg bw | [1]       |
| Rabbit  | Dermal                  | LD50     | 600 mg/kg bw | [2]       |

**Table 2: Repeated-Dose Toxicity of trans-2-Hexenal**

| Species | Duration | Route of Administration | NOAEL            | Study Type                 | Reference |
|---------|----------|-------------------------|------------------|----------------------------|-----------|
| Rabbit  | 13 weeks | Oral (gavage)           | 200 mg/kg bw/day | Sub-chronic toxicity study | [3]       |

**Table 3: Genotoxicity of trans-2-Hexenal**

| Assay                                  | System                             | Metabolic Activation | Result   | Reference |
|--|------------------------------------|----------------------|----------|-----------|
| Bacterial Reverse Mutation (Ames test) | <i>S. typhimurium</i> TA100, TA104 | Without S9           | Positive | [3]       |
| In vivo Micronucleus Test              | Human buccal mucosa cells          | N/A                  | Positive | [2]       |

## Experimental Protocols

Detailed methodologies for the key toxicological studies are outlined below, based on OECD guidelines and published literature.

### Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical. The protocol for trans-2-hexenal followed the principles of OECD Guideline 471.

- Strains: *Salmonella typhimurium* strains TA100 and TA104, which are sensitive to base-pair substitution mutagens, were used.
- Metabolic Activation: The assay was conducted with and without a metabolic activation system (S9 mix), typically derived from rat liver homogenate, to mimic mammalian metabolism.
- Procedure: The tester strains were exposed to various concentrations of the test substance in the presence and absence of the S9 mix. The mixture was then plated on a minimal glucose agar medium lacking histidine.
- Incubation: The plates were incubated at 37°C for 48-72 hours.
- Evaluation: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) was counted. A substance is considered mutagenic if it induces a dose-dependent and reproducible increase in the number of revertant colonies.

## In Vivo Micronucleus Assay

The in vivo micronucleus assay assesses the ability of a substance to cause chromosomal damage. The study on trans-2-hexenal in human buccal mucosa cells provides evidence of its genotoxic potential in vivo.

- Subjects: Healthy, non-smoking human volunteers were recruited.
- Exposure: Subjects rinsed their mouths with a dilute aqueous solution of trans-2-hexenal (e.g., 10 ppm) for a specified duration and frequency.
- Sample Collection: Exfoliated buccal mucosa cells were collected at baseline and at several time points after exposure by gently scraping the inside of the cheek.
- Slide Preparation: The collected cells were smeared onto microscope slides, fixed, and stained with a DNA-specific stain (e.g., Giemsa or DAPI).

- Analysis: The frequency of micronucleated cells (cells containing small, extranuclear bodies of chromatin) was determined by microscopic examination of a large number of cells (typically at least 2000 cells per subject per time point). An increase in the frequency of micronucleated cells post-exposure indicates chromosomal damage.

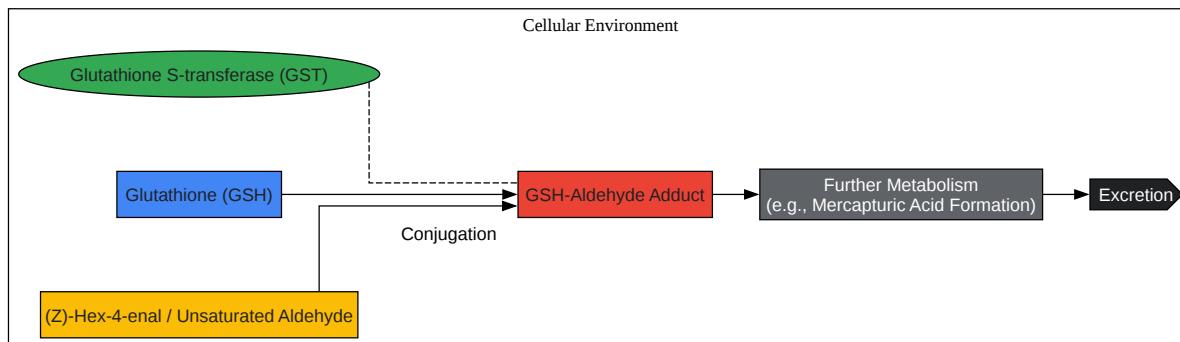
## 90-Day Repeated-Dose Oral Toxicity Study in Rodents

This study provides information on the potential adverse health effects of a substance following prolonged exposure. The protocol is based on OECD Guideline 408.

- Animals: Young, healthy rodents (typically rats) of a single strain are used. Both sexes are included in equal numbers.
- Dose Groups: At least three dose levels of the test substance and a concurrent control group are used. The highest dose should induce some toxicity but not significant mortality.
- Administration: The test substance is administered orally, typically by gavage or in the diet, seven days a week for 90 days.
- Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly.
- Clinical Pathology: Towards the end of the study, blood and urine samples are collected for hematology, clinical chemistry, and urinalysis.
- Pathology: At the end of the 90-day period, all animals are subjected to a full necropsy. Organs are weighed, and tissues are preserved for histopathological examination.
- Endpoint Evaluation: The study evaluates a wide range of endpoints, including mortality, clinical signs, body weight changes, organ weights, and microscopic changes in tissues, to determine the No-Observed-Adverse-Effect Level (NOAEL).

## Mandatory Visualization

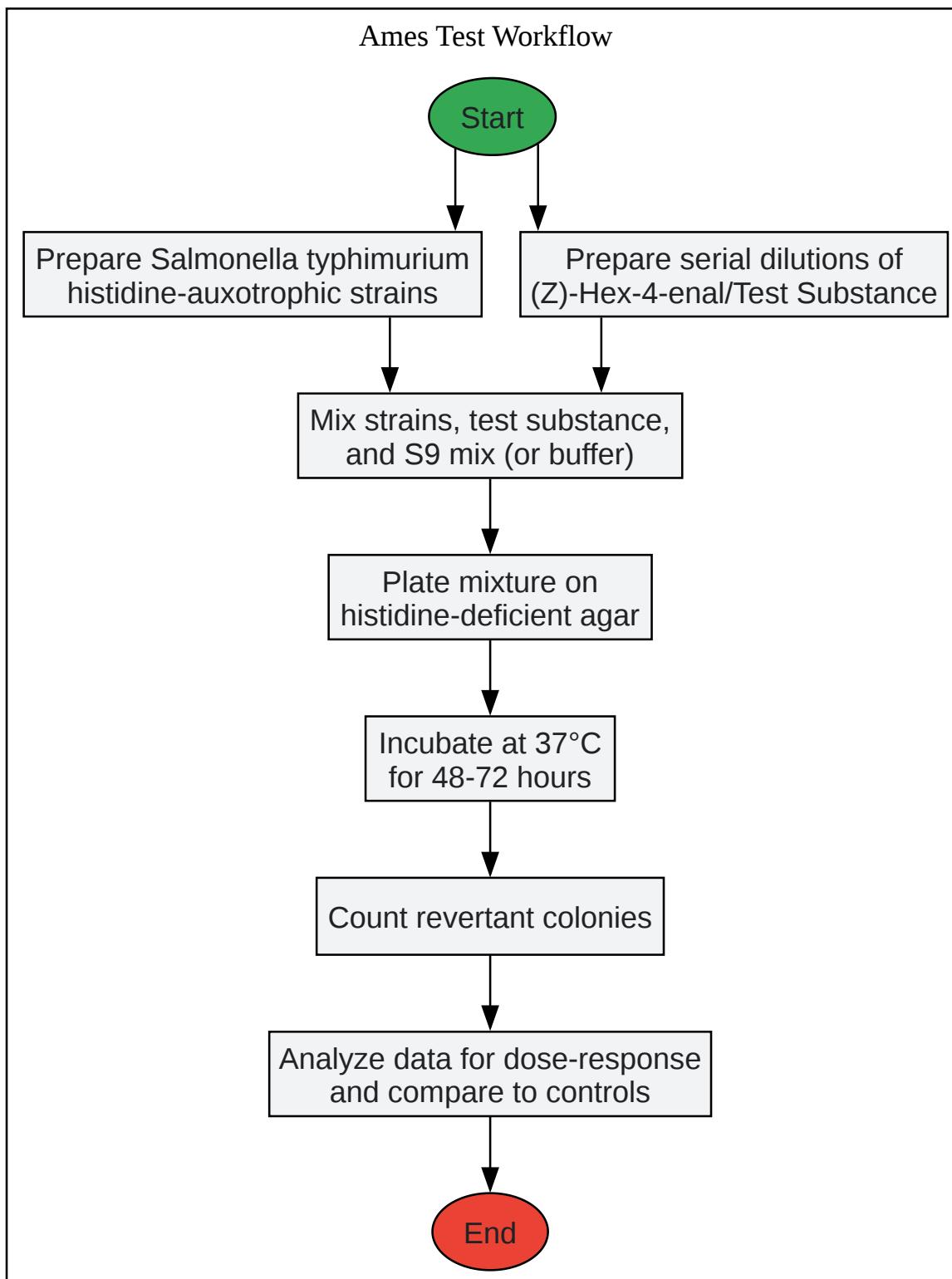
### Metabolic Pathway of Unsaturated Aldehydes



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**Caption:** Metabolic detoxification of unsaturated aldehydes via glutathione conjugation.

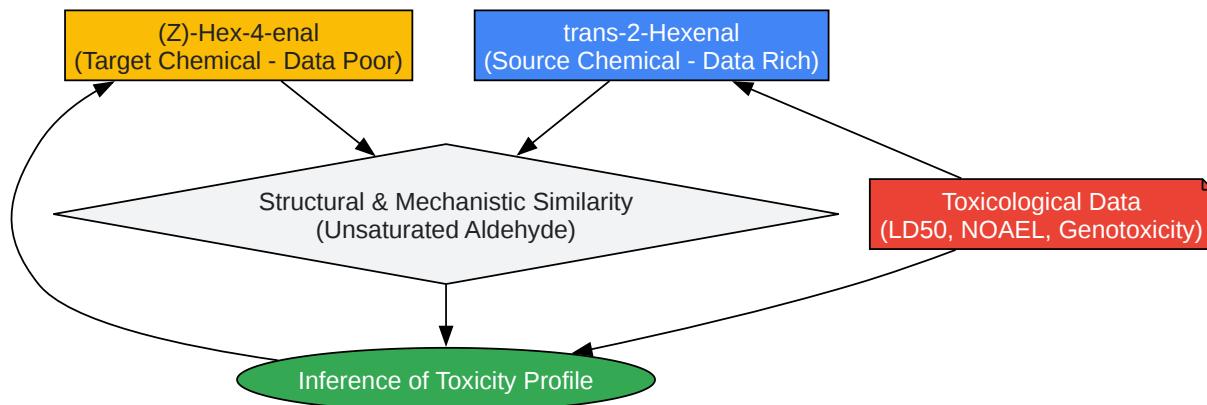
## Experimental Workflow for Ames Test



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**Caption:** A simplified workflow for the bacterial reverse mutation (Ames) test.

# Logical Relationship in Read-Across for Toxicity Assessment



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